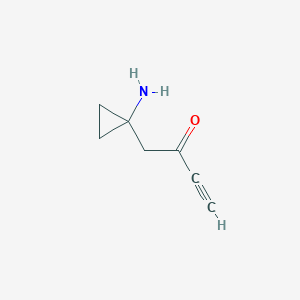
1-(1-Aminocyclopropyl)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)but-3-yn-2-one is a chemical compound with the molecular formula C₇H₉NO It is characterized by the presence of an aminocyclopropyl group attached to a butynone structure
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods allow for the formation of the cyclopropane ring and the subsequent introduction of the amino and butynone functionalities.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)but-3-yn-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1-Aminocyclopropyl)but-3-yn-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in signaling pathways and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, the compound has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a signaling molecule, influencing various cellular processes. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)but-3-yn-2-one can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid. While both compounds contain a cyclopropane ring and an amino group, they differ in their additional functional groups and overall structure. 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene and has distinct biological roles . The unique combination of the aminocyclopropyl and butynone groups in this compound sets it apart from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)but-3-yn-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-6(9)5-7(8)3-4-7/h1H,3-5,8H2 |
InChI Key |
AIOUJXXMUPPPFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















